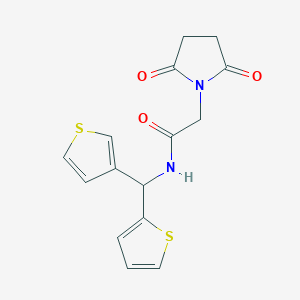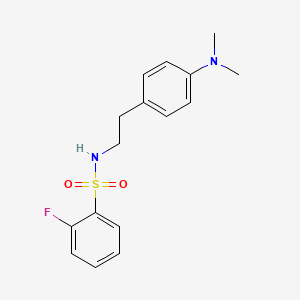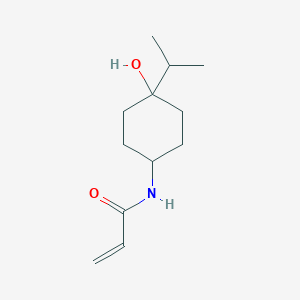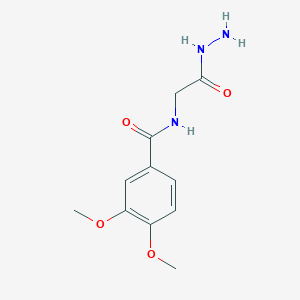
N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide is an organic compound with the molecular formula C11H15N3O2. It is a hydrazine derivative that belongs to the class of oxoacetamides.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It is known that the compound can react with other molecules to form imine bonds, introducing quaternary ammonium groups . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to inflammation and cancer .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory and anticancer activities .
Preparation Methods
The synthesis of N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a useful building block in the synthesis of novel organic compounds, including amides, sulphonamides, and Mannich bases.
Biology: The compound has shown potential as an antibacterial and antifungal agent, exhibiting moderate activity against several microorganisms.
Medicine: Research suggests that it may have anticancer properties by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Comparison with Similar Compounds
N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide can be compared with other similar compounds such as:
- N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide
- N-(2-Hydrazino-2-oxoethyl)-2-methyl-3-nitrobenzamide
- N-(2-Hydrazino-2-oxoethyl)-4-methyl-3-nitrobenzamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique properties of this compound, such as its specific substitution pattern and hydrazine group, contribute to its distinct biochemical and physiological effects .
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)13-6-10(15)14-12/h3-5H,6,12H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQWCGBEIQYYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2885153.png)
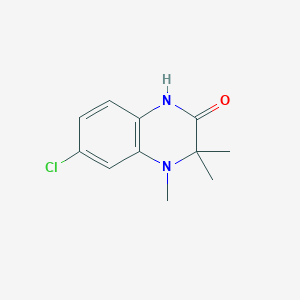

![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2885158.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2885160.png)
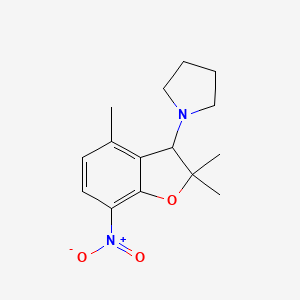
![1-(3-methoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2885164.png)
![N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2885166.png)
![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2885167.png)

